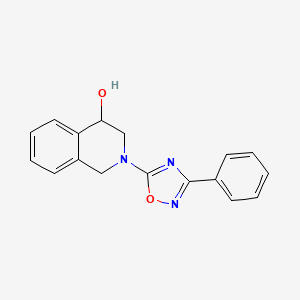

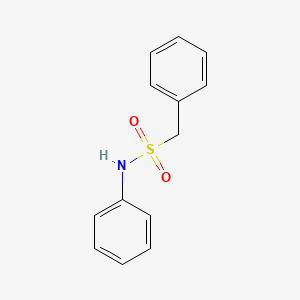

2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves innovative methods that offer insight into potential synthetic routes for our compound of interest. For instance, the DEAD-mediated oxidative Ugi/Aza-Wittig reaction facilitates the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles starting from (N-isocyanimine)triphenylphosphorane, highlighting a versatile approach for generating oxadiazole rings attached to tetrahydroisoquinoline structures (Ding et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectroscopic techniques, including NMR and X-ray diffraction, to confirm their structures. For example, a study on the structure and antibacterial activity of new 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives utilized NMR and mass spectral studies to elucidate their structures, offering parallels to the structural elucidation of our compound (Liu et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of the compound can be inferred from studies on similar molecules. For instance, the synthesis of oxadiazoles and their fusion with tetrahydroisoquinoline units, as seen in the synthesis of tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines, demonstrates the compound's potential to undergo various chemical transformations, offering insights into its reactivity and the types of reactions it may participate in (Wang et al., 2022).

Physical Properties Analysis

While specific studies on the physical properties of "2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol" are not available, related research on compounds with similar structures, such as their solubility, melting points, and crystal structures, can provide valuable predictions. The characterization of similar compounds, like the analysis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, using single crystal X-ray diffraction, sheds light on the potential physical properties of our compound of interest (Mamatha S.V et al., 2019).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, is crucial for understanding the utility of "this compound". Studies like the synthesis and evaluation of antifungal properties of novel tetrahydroquinoline derivatives provide insights into the bioactivity potential of compounds with similar frameworks, suggesting avenues for exploring the chemical properties of our compound (Gholap et al., 2007).

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of novel oxadiazole derivatives, including compounds with tetrahydroisoquinoline motifs, and evaluated their anticancer activities. For instance, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives were synthesized and exhibited strong inhibitory activities against human prostate cancer (PC-3 cell lines) (Liu et al., 2009).

Antimicrobial and Hemolytic Activity

Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, demonstrating antimicrobial activity against various microbial species. These compounds showed variable extents of activity relative to reference standards, with specific derivatives exhibiting potent antimicrobial properties (Gul et al., 2017).

Antitumor Activities

A study reported the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various cancer cell lines. The pharmacological screening indicated moderate to high levels of antitumor activities, with some compounds showing potent inhibitory activities comparable to 5-fluorouracil (5-FU) (Fang et al., 2016).

Photoluminescence and Electroluminescence

The photoluminescence and electroluminescence properties of iridium(iii) complexes with 1,3,4-oxadiazole derivatives have been explored, showing potential for application in organic light-emitting diodes (OLEDs). These studies highlight the versatile electronic properties of oxadiazole derivatives for potential use in light-emitting devices (Jing et al., 2017).

properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-isoquinolin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15-11-20(10-13-8-4-5-9-14(13)15)17-18-16(19-22-17)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTVKYKNRJTNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C3=NC(=NO3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)